molecular formula CH2O<br>H2CO B044625 Formaldehyde CAS No. 50-00-0

Formaldehyde

Cat. No.: B044625
CAS No.: 50-00-0
M. Wt: 30.026 g/mol
InChI Key: WSFSSNUMVMOOMR-UHFFFAOYSA-N
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Description

Formaldehyde, also known as methanal, is the simplest aldehyde with the chemical formula CH₂O. It is a colorless, flammable gas with a strong, pungent odor. This compound is naturally produced in small amounts in most living organisms as part of normal metabolic processes. It is also synthesized industrially and is widely used in various applications, including the production of resins, disinfectants, and preservatives .

Preparation Methods

Formaldehyde is primarily produced through the vapor-phase oxidation of methanol. There are two main industrial methods for its production:

In the laboratory, this compound can be prepared by the oxidation of methanol using platinized asbestos as a catalyst .

Chemical Reactions Analysis

Formaldehyde is a highly reactive compound and undergoes various types of chemical reactions:

Scientific Research Applications

Formaldehyde has numerous applications in scientific research:

Mechanism of Action

Formaldehyde exerts its effects primarily through its ability to form covalent bonds with various biomolecules. It reacts with amino groups in proteins and nucleic acids, leading to cross-linking and stabilization of these molecules. This property is particularly useful in preserving biological specimens . This compound also activates transient receptor potential cation channel subfamily A member 1 (TRPA1), which is involved in sensory perception and pain .

Comparison with Similar Compounds

Formaldehyde is often compared with other aldehydes and related compounds:

    Acetaldehyde (CH₃CHO): Acetaldehyde is another simple aldehyde but is less reactive than this compound. It is commonly used in the production of acetic acid and as an intermediate in various chemical syntheses.

    Glutaraldehyde (C₅H₈O₂): Glutaraldehyde is a dialdehyde and is more effective as a disinfectant and fixative compared to this compound due to its ability to form more stable cross-links.

    Parathis compound: This is a polymerized form of this compound and is used as a source of gaseous this compound.

This compound’s high reactivity and versatility make it unique among these compounds, particularly in its widespread use in industrial and scientific applications.

Properties

IUPAC Name

formaldehyde
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InChI

InChI=1S/CH2O/c1-2/h1H2
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InChI Key

WSFSSNUMVMOOMR-UHFFFAOYSA-N
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Canonical SMILES

C=O
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Molecular Formula

CH2O, H2CO
Record name FORMALDEHYDE
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Related CAS

61233-19-0
Record name Formaldehyde, dimer
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DSSTOX Substance ID

DTXSID7020637
Record name Formaldehyde
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Molecular Weight

30.026 g/mol
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Physical Description

Solids containing varying amounts of formaldehyde, probably as paraformaldehyde (polymers of formula HO(CH2O)xH where x averages about 30). A hazard to the environment. Immediate steps should be taken to limit spread to the environment., Gas or Vapor; Liquid, Nearly colorless gas with a pungent, suffocating odor; Formalin is an aqueous solution that is 37% formaldehyde by weight; inhibited solutions contain 6-12 % methyl alcohol. [NIOSH] Sold as water solutions containing 37%, 44%, or 50% formaldehyde; [ACGIH], Liquid, COLOURLESS GAS WITH PUNGENT ODOUR., Colorless aqueous solution of formaldehyde with a pungent, irritating odor. Gas at ordinary conditions., Nearly colorless gas with a pungent, suffocating odor. [Note: Often used in an aqueous solution (see specific listing for Formalin).]
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Boiling Point

-6 °F at 760 mmHg (NIOSH, 2023), -19.5 °C, Boiling point: - 19.1 °C /Formaldehyde 37% uninhibited/, -20 °C, -6 °F
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Flash Point

185 °F (85 °C) (Closed cup) /Gas/, 122 °F (50 °C) (Closed cup) /Formaldehyde 37%, 15% methanol/, 185 °F (85 °C) (Closed cup) /Formaldehyde 37%, methanol-free; gas/, 83 °C, closed cup, 37% aqueous soln- methanol free; 50 °C, closed cup, aqueous soln with 15% methanol, varies from 122-141 °F, NA (Gas)
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Solubility

Miscible (NIOSH, 2023), In water, 4.00X10+5 mg/L at 20 °C, In water, miscible at 25 °C, In water, 95 weight % at 20 °C, Soluble in ethanol and chloroform; miscible with ether, acetone and benzene, 400 mg/mL at 20 °C, Solubility in water: very good, Miscible
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Density

0.815 g/cu cm at -20 °C, Relative density (water = 1): 0.8, 1.04(relative gas density)
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Record name Formaldehyde
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.04 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 1.067 (Air = 1), Relative vapor density (air = 1): 1.08, 1.04
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Vapor Pressure

greater than 1 atm (NIOSH, 2023), Vapor pressure: 1 mm Hg /Formalin/, 3,890 mm Hg at 25 °C /100% formaldehyde/, >1 atm
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Formaldehyde
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0293.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

Formaldehyde is thought to act via sensory nerve fibers that signal through the trigeminal nerve to reflexively induce bronchoconstriction through the vagus nerve., Exposure to formaldehyde, a known air toxic, is associated with cancer and lung disease. Despite the adverse health effects of formaldehyde, the mechanisms underlying formaldehyde-induced disease remain largely unknown. Research has uncovered microRNAs (miRNAs) as key posttranscriptional regulators of gene expression that may influence cellular disease state. Although studies have compared different miRNA expression patterns between diseased and healthy tissue, this is the first study to examine perturbations in global miRNA levels resulting from formaldehyde exposure. We investigated whether cellular miRNA expression profiles are modified by formaldehyde exposure to test the hypothesis that formaldehyde exposure disrupts miRNA expression levels within lung cells, representing a novel epigenetic mechanism through which formaldehyde may induce disease. Human lung epithelial cells were grown at air-liquid interface and exposed to gaseous formaldehyde at 1 ppm for 4 hr. Small RNAs and protein were collected and analyzed for miRNA expression using microarray analysis and for interleukin (IL-8) protein levels by enzyme-linked immunosorbent assay (ELISA). RESULTS: Gaseous formaldehyde exposure altered the miRNA expression profiles in human lung cells. Specifically, 89 miRNAs were significantly down-regulated in formaldehyde-exposed samples versus controls. Functional and molecular network analysis of the predicted miRNA transcript targets revealed that formaldehyde exposure potentially alters signaling pathways associated with cancer, inflammatory response, and endocrine system regulation. IL-8 release increased in cells exposed to formaldehyde, and results were confirmed by real-time polymerase chain reaction. Formaldehyde alters miRNA patterns that regulate gene expression, potentially leading to the initiation of a variety of diseases., Formaldehyde at high concentrations is a contributor to air pollution. It is also an endogenous metabolic product in cells, and when beyond physiological concentrations, has pathological effects on neurons. Formaldehyde induces mis-folding and aggregation of neuronal tau protein, hippocampal neuronal apoptosis, cognitive impairment and loss of memory functions, as well as excitation of peripheral nociceptive neurons in cancer pain models. Intracellular calcium ([Ca(2+)](i)) is an important intracellular messenger, and plays a key role in many pathological processes. The present study aimed to investigate the effect of formaldehyde on [Ca(2+)](i) and the possible involvement of N-methyl-D-aspartate receptors (NMDARs) and T-type Ca(2+) channels on the cell membrane. METHODS: Using primary cultured hippocampal neurons as a model, changes of [Ca(2+)](i) in the presence of formaldehyde at a low concentration were detected by confocal laser scanning microscopy. Formaldehyde at 1 mmol/L approximately doubled [Ca(2+)](i). (2R)-amino-5-phosphonopentanoate (AP5, 25 umol/L, an NMDAR antagonist) and mibefradil (MIB, 1 umol/L, a T-type Ca(2+) channel blocker), given 5 min after formaldehyde perfusion, each partly inhibited the formaldehyde-induced increase of [Ca(2+)](i), and this inhibitory effect was reinforced by combined application of AP5 and MIB. When applied 3 min before formaldehyde perfusion, AP5 (even at 50 umol/L) did not inhibit the formaldehyde-induced increase of [Ca(2+)](i), but MIB (1 umol/L) significantly inhibited this increase by 70%. These results suggest that formaldehyde at a low concentration increases [Ca(2+)](i) in cultured hippocampal neurons; NMDARs and T-type Ca(2+) channels may be involved in this process., /The purpose of this study was/ to study the role of poly (ADP-ribose) polymerase-l (PARP-1) in formaldehyde-induced DNA damage response in human bronchial epithelial (HBE) cells and to investigate the mechanism of formaldehyde carcinogenicity. The protein levels were measured by Western blot. The interaction between different proteins was determined by co-immunoprecipitation assay. The chemical inhibitor was used to confirm the relationship between PARP-1 and DNA damage repair. After being exposed to different concentrations of formaldehyde for 4 hr, HBE cells showed no significant changes in cell viability. Cell viability was significantly reduced after 24-hr exposure to 80 and 160 umol/L formaldehyde (P < 0.05). The 10 umol/L formaldehyde resulted in significant increases in the protein levels of PARP-1 and XRCC-1. However, 80 umol/L formaldehyde led to a significant decrease in the protein level of PARP-1 of 124 KD molecular weight but a significant increase in the protein level of PARP-1 of 89 KD molecular weight; there was no significant change in the protein level of XRCC-1. The co-immunoprecipitation assay showed that 10 umol/L formaldehyde induced increased binding between PARP-1 and XRCC-1, but 80 umol/L formaldehyde led to no significant change in binding between PARP-1 and XRCC-1. Here, we confirmed the role of 10 umol/L formaldehyde in strand breaks by comet assay which showed an increase in the tail DNA content of HBE cells after 4-h formaldehyde exposure. No significant difference was observed in tail DNA content between treated HBE cells and control cells at 2 h after formaldehyde was removed. Moreover, compared with control, inhibition of PARP-1 induced a significant increase in tail DNA content, and a significant difference was observed in tail DNA content between inhibited HBE cells and control cells at 2 h after formaldehyde was removed. Inhibition of PARP-1 significantly reduced DNA repair capacity. PARP-1 mediated the repair of DNA damage induced by low-concentration formaldehyde through recruiting XRCC-1 protein, and may be involved in the regulation of cell apoptosis induced by high-concentration formaldehyde., Peroxiredoxin 2 (Prx2), a member of the peroxiredoxin family, regulates numerous cellular processes through intracellular oxidative signal transduction pathways. Formaldehyde (FA)-induced toxic damage involves reactive oxygen species (ROS) that trigger subsequent toxic effects and inflammatory responses. The present study aimed to investigate the role of Prx2 in the development of bone marrow toxicity caused by FA and the mechanism underlying FA toxicity. According to the results of the preliminary investigations, the mice were divided into four groups (n=6 per group). One group was exposed to ambient air and the other three groups were exposed to different concentrations of FA (20, 40, 80 mg/cu m) for 15 days in the respective inhalation chambers, for 2 hr a day. At the end of the 15-day experimental period, all of the mice were sacrificed and bone marrow cells were obtained. Cell samples were used for the determination of pathology, glutathione peroxidase (GSH-Px) activity and myeloperoxidase (MPO) activity and protein expression; as well as for the determination of DNA damage and Prx2 expression. The results revealed an evident pathological change in the FA-treated groups, as compared with the controls. In the FA treatment group GSH-Px activity was decreased, while MPO activity and protein expression were increased. The rate of micronucleus and DNA damage in the FA-treated groups was also increased and was significantly different compared with the control, while the expression of Prx2 was decreased. The present study suggested that at certain concentrations, FA had a toxic effect on bone marrow cells and that changes in the Prx2 expression are involved in this process.
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Color/Form

Nearly colorless gas [Note: Often used in an aqueous solution]. /Pure formaldehyde/, Colorless gas at ordinary temperatures, Clear, water-white, very slightly acid, gas or liquid., Clear, colorless or nearly colorless liquid /Formaldehyde solution/

CAS No.

50-00-0, 30525-89-4
Record name FORMALDEHYDE
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Melting Point

-134 °F (NIOSH, 2023), -92 °C, -134 °F
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Formaldehyde
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Formaldehyde
Reactant of Route 3
Formaldehyde
Reactant of Route 4
Formaldehyde
Reactant of Route 5
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Customer
Q & A

A: Formaldehyde exerts its toxic effects primarily through the formation of DNA–protein cross-links (DPX), particularly in the nasal passages. These DPX act as a dosimeter for inhaled this compound and are associated with tumor induction. [] This damage disrupts cellular homeostasis and can contribute to carcinogenesis. []

A: Studies suggest a correlation between elevated urine this compound levels and cognitive decline. Research indicates that urine this compound is significantly upregulated in individuals with subjective cognitive decline (SCD) compared to those with objectively defined subtle cognitive decline (Obj-SCD), mild cognitive impairment (MCI), or even Alzheimer’s disease dementia. [] This suggests a potential role of this compound in the early stages of cognitive impairment.

ANone: this compound has the molecular formula CH₂O and a molecular weight of 30.03 g/mol.

A: this compound exists primarily as a monomer (form A) in nonpolar solvents at temperatures above -95°C. [] At lower temperatures in nonpolar solvents, it forms a polymer (form C). This form C also exists at room temperature in polar solvents like water, dimethyl sulfoxide, dimethylformamide, and tetrahydrofuran. [] this compound can also act as a hydrogen bond donor or acceptor (form B) depending on the solvent. For instance, it acts as a donor in aromatic hydrocarbons and an acceptor in chloroform and silica gel. []

A: Research indicates that a large percentage of melamine-formaldehyde kitchenware fails to meet the EU regulations for this compound and melamine release, with some samples releasing far exceeding the permitted limits. [] This raises concerns about the safety of using these products for food contact.

A: Studies on particle boards treated with magnesium oxide nanoparticles show mixed results. While initial this compound levels might remain unchanged or even increase slightly, a reduction in emissions is observed over longer periods. [] This suggests a potential for nanoparticle-based approaches in controlling this compound release.

A: Certain bacteria, like Escherichia coli strain VU3695, possess a plasmid-mediated this compound resistance mechanism. This involves the enzymatic degradation of this compound by a glutathione- and NAD-dependent this compound dehydrogenase. []

ANone: No information is available on the computational chemistry and modeling of this compound from the provided research papers.

A: The quantity of this compound released from HAE in water and natural rubber latex is influenced by temperature, HAE concentration, and pH. Higher temperatures and HAE concentrations lead to increased this compound release. []

A: While the provided research papers highlight the need for this compound regulation in consumer products [, ], they do not delve into specific SHE regulations.

A: this compound is primarily metabolized in the liver through a series of oxidation steps. [] The enzyme alcohol dehydrogenase 3 (ADH3) plays a significant role in converting this compound to formate, which is then further oxidized to carbon dioxide. []

A: Research indicates that ethanol can inhibit the oxidation of aminopyrine to carbon dioxide, a process that involves this compound as an intermediate. [] This suggests a potential interaction between ethanol and this compound metabolism, possibly impacting this compound clearance.

A: Studies in rats show that omega-3 fatty acids can mitigate this compound-induced oxidative stress in the cerebellum. This compound exposure disrupts antioxidant enzyme activities, leading to increased oxidative damage markers. Omega-3 fatty acids help restore these enzyme activities and reduce oxidative stress markers. []

A: The provided research primarily focuses on this compound resistance mechanisms in bacteria [] and does not offer insights into cross-resistance with other compounds.

A: this compound is a known human carcinogen, particularly linked to nasopharyngeal cancer. [] Exposure to this compound can also lead to various adverse effects, including irritation of the eyes, nose, and throat, respiratory problems, and allergic skin reactions. []

A: this compound is commonly found in indoor air, primarily released from building materials, furniture, and household products. [, , ] It is also present in cigarette smoke and some food products. []

A: Individuals with pre-existing respiratory conditions, such as asthma, might be more susceptible to the adverse effects of this compound exposure. [] Children, due to their developing organs and higher respiratory rates, might also be more vulnerable.

ANone: The provided research does not directly address drug delivery and targeting strategies related to this compound.

A: Research suggests a potential link between urine this compound levels and cognitive function, particularly in the early stages of cognitive decline. [] Elevated urine this compound could potentially serve as a biomarker for identifying individuals at risk of developing Alzheimer’s disease, but further research is needed to confirm this.

ANone: Several methods are employed for this compound detection and quantification, including:

  • UV-visible Spectroscopy: This method is commonly used for determining this compound and melamine release from materials like melamine-formaldehyde plastics. []
  • Ultra High-Performance Liquid Chromatography (UHPLC): This technique offers high sensitivity and is often used to measure this compound and melamine content in various samples. []
  • Gas Chromatography-Mass Spectrometry (GC-MS): This method allows for the separation and identification of this compound in complex mixtures, such as blood samples. []
  • Kinetic Spectrophotometry: This technique utilizes the catalytic effect of this compound on specific chemical reactions to quantify its concentration, even at trace levels. []

A: While the research doesn't directly address the environmental impact of this compound, it highlights the need for its control in various applications due to its toxicity. [, , ]

ANone: The provided research does not contain specific information on the dissolution and solubility of this compound.

A: The research emphasizes the importance of validated analytical methods, particularly for this compound detection in food products, ensuring accurate and reliable measurements. []

A: While not directly addressed, the research emphasizes the importance of quality control in this compound-containing products like melamine kitchenware to ensure consumer safety. []

ANone: The provided research does not contain information on the immunogenicity of this compound.

ANone: The provided research does not contain information on drug-transporter interactions involving this compound.

A: Some research indicates that this compound might interact with drug-metabolizing enzymes. For instance, ethanol, a substrate for alcohol dehydrogenase, can influence this compound metabolism. []

A: While not directly addressed, the research highlights this compound's toxicity and potential for bioaccumulation, raising concerns about its biocompatibility. [, , ]

A: Researchers are exploring alternatives to this compound-based resins, such as ammonium lignosulfonate. While pure ammonium lignosulfonate might not provide optimal properties, its combination with other adhesives shows promise in improving the physical and mechanical characteristics of particle boards. []

A: Research suggests utilizing byproducts from hydroxyphenyl hydantoin production, a process involving this compound, to synthesize modified urea-formaldehyde resins. This approach aims to reduce waste and production costs while ensuring the effective separation of unwanted byproducts. []

A: The research emphasizes the need for advanced analytical techniques, such as GC-MS and HPLC, for accurate this compound detection and quantification in various matrices. [, , ] Access to these technologies is crucial for advancing this compound research.

A: While not explicitly discussed, the research highlights the evolving understanding of this compound's toxicity and the continuous efforts to develop safer alternatives and mitigation strategies. [, , , ]

A: The research presented clearly demonstrates the interdisciplinary nature of this compound research, encompassing fields like analytical chemistry, toxicology, material science, and environmental science. [, , , ] Collaborative efforts across these disciplines are essential for addressing the challenges posed by this compound exposure.

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